molecular formula C15H17ClN4O B10805664 1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B10805664
M. Wt: 304.77 g/mol
InChI Key: GJBWWJWQHGCBCR-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic compound belonging to the triazoloquinazoline family. This class of compounds is known for its diverse biological activities, including potential anticancer properties . The unique structure of this compound, featuring a triazoloquinazoline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve desired products.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with molecular targets such as histone acetyltransferase PCAF. By binding to the active site of PCAF, the compound inhibits its activity, leading to alterations in gene expression and potential anticancer effects . Molecular docking studies and pharmacokinetic evaluations support this mechanism .

Comparison with Similar Compounds

1-(Chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be compared with other triazoloquinazoline derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-(chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-2-3-6-9-19-14(21)11-7-4-5-8-12(11)20-13(10-16)17-18-15(19)20/h4-5,7-8H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBWWJWQHGCBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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